Cas no 1448129-06-3 (methyl 4-3-(4-chlorobenzenesulfonyl)azetidine-1-carbonylbenzoate)
methyl 4-3-(4-chlorobenzenesulfonyl)azetidine-1-carbonylbenzoate Chemical and Physical Properties
Names and Identifiers
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- methyl 4-3-(4-chlorobenzenesulfonyl)azetidine-1-carbonylbenzoate
- F6442-2692
- METHYL 4-[3-(4-CHLOROBENZENESULFONYL)AZETIDINE-1-CARBONYL]BENZOATE
- methyl 4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate
- AKOS024565000
- 1448129-06-3
- methyl 4-[3-(4-chlorophenyl)sulfonylazetidine-1-carbonyl]benzoate
-
- Inchi: 1S/C18H16ClNO5S/c1-25-18(22)13-4-2-12(3-5-13)17(21)20-10-16(11-20)26(23,24)15-8-6-14(19)7-9-15/h2-9,16H,10-11H2,1H3
- InChI Key: PHXWOJWZDQXEHF-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)S(C1CN(C(C2C=CC(C(=O)OC)=CC=2)=O)C1)(=O)=O
Computed Properties
- Exact Mass: 393.0437715g/mol
- Monoisotopic Mass: 393.0437715g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 625
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 89.1Ų
methyl 4-3-(4-chlorobenzenesulfonyl)azetidine-1-carbonylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6442-2692-2μmol |
methyl 4-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]benzoate |
1448129-06-3 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6442-2692-5μmol |
methyl 4-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]benzoate |
1448129-06-3 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6442-2692-10μmol |
methyl 4-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]benzoate |
1448129-06-3 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6442-2692-20μmol |
methyl 4-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]benzoate |
1448129-06-3 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6442-2692-1mg |
methyl 4-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]benzoate |
1448129-06-3 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6442-2692-2mg |
methyl 4-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]benzoate |
1448129-06-3 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6442-2692-3mg |
methyl 4-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]benzoate |
1448129-06-3 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6442-2692-4mg |
methyl 4-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]benzoate |
1448129-06-3 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6442-2692-5mg |
methyl 4-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]benzoate |
1448129-06-3 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6442-2692-10mg |
methyl 4-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]benzoate |
1448129-06-3 | 10mg |
$79.0 | 2023-09-09 |
methyl 4-3-(4-chlorobenzenesulfonyl)azetidine-1-carbonylbenzoate Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on methyl 4-3-(4-chlorobenzenesulfonyl)azetidine-1-carbonylbenzoate
Methyl 4-(3-(4-Chlorobenzenesulfonyl)azetidine-1-carbonyl)benzoate (CAS No. 1448129-06-3): A Comprehensive Overview
Methyl 4-(3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl)benzoate (CAS No. 1448129-06-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
Chemical Structure and Properties
Methyl 4-(3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl)benzoate is a derivative of benzoic acid with a substituted azetidine ring and a chlorobenzenesulfonyl group. The molecular formula of this compound is C20H17ClNO5S, and its molecular weight is approximately 420.87 g/mol. The presence of the azetidine ring and the sulfonyl group imparts unique chemical properties to the molecule, making it highly versatile in terms of reactivity and functionalization.
The compound exhibits excellent solubility in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile. Its solubility in water is limited, which can be advantageous in certain pharmaceutical formulations where controlled release is desired. The compound also displays good thermal stability, making it suitable for various synthetic transformations and purification processes.
Synthesis Methods
The synthesis of methyl 4-(3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl)benzoate involves several steps, each requiring precise control over reaction conditions to ensure high yields and purity. One common synthetic route involves the following steps:
- Synthesis of 4-chlorobenzenesulfonyl chloride: This step involves the reaction of 4-chlorobenzenesulfonic acid with thionyl chloride to form the corresponding sulfonyl chloride.
- Synthesis of 3-(4-chlorobenzenesulfonyl)azetidine: The sulfonyl chloride is then reacted with azetidine to form the substituted azetidine derivative.
- Coupling with methyl 4-carboxybenzoate: The final step involves coupling the substituted azetidine with methyl 4-carboxybenzoate using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC).
This synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production in industrial settings.
Biological Activities
Methyl 4-(3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl)benzoate has been extensively studied for its biological activities, particularly in the context of its potential therapeutic applications. Recent research has highlighted several key areas where this compound shows promise:
- Anti-inflammatory activity: Studies have demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
- Anticancer activity: In vitro studies have shown that methyl 4-(3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl)benzoate can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and MAPK.
- Neuroprotective activity: Research has also explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It has been shown to reduce oxidative stress and protect neurons from damage caused by amyloid-beta peptides.
Clinical Trials and Future Prospects
The promising preclinical results have led to increased interest in advancing methyl 4-(3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl)benzoate into clinical trials. Several Phase I trials are currently underway to evaluate its safety and efficacy in humans. These trials are focusing on conditions such as chronic inflammation, cancer, and neurodegenerative diseases.
The future prospects for this compound are highly promising. If clinical trials continue to show positive results, it could lead to the development of new therapeutic options for patients suffering from these conditions. Additionally, ongoing research is exploring potential combination therapies that could enhance the therapeutic benefits of this compound.
Conclusion
In conclusion, methyl 4-(3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl)benzoate (CAS No. 1448129-06-3) is a multifaceted organic compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an exciting candidate for further investigation and development. As research continues to advance, it is likely that this compound will play a significant role in the discovery of new treatments for various diseases.
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